molecular formula C13H19N3O6S3 B4684513 (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

Cat. No.: B4684513
M. Wt: 409.5 g/mol
InChI Key: LMPMALDYUPUOPE-UHFFFAOYSA-N
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Description

The compound (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is a complex organic molecule that features a unique combination of functional groups, including a dioxane ring, a nitro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the dioxane ring and the thiazole ring separately. The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions. The thiazole ring is often prepared via a condensation reaction between a thioamide and a haloketone.

Once the two rings are prepared, they are linked together through a carbamate formation reaction. This involves the reaction of the dioxane derivative with an isocyanate derivative of the thiazole compound under mild conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of automated systems for the carbamate formation reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the thiazolidine derivative.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiazole ring can bind to specific enzymes, inhibiting their activity. The overall effect of the compound is determined by the combined actions of these functional groups.

Comparison with Similar Compounds

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate: can be compared with other similar compounds such as:

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

    Carbamate derivatives: Compounds containing the carbamate functional group.

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S3/c1-12(2)21-6-13(7-22-12,16(18)19)5-20-11(17)14-8-9(23-3)15-25-10(8)24-4/h5-7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPMALDYUPUOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(COC(=O)NC2=C(SN=C2SC)SC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Reactant of Route 3
Reactant of Route 3
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Reactant of Route 4
Reactant of Route 4
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Reactant of Route 6
Reactant of Route 6
(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

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